molecular formula C10H11FO B1394451 Cyclopropyl(2-fluorophenyl)methanol CAS No. 844470-89-9

Cyclopropyl(2-fluorophenyl)methanol

Cat. No. B1394451
CAS RN: 844470-89-9
M. Wt: 166.19 g/mol
InChI Key: GVXZWEHGCLOGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl(2-fluorophenyl)methanol, also known as CFPM, is a type of cyclopropyl-substituted Phenylmethanol. It has a molecular formula of C10H11FO and a molecular weight of 166.19 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved from Cyclopropylmagnesium bromide and 2-Fluorobenzaldehyde . Another method involves the dehydrogenation of cyclopropanecarboxaldehyde .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a 2-fluorophenyl group with a methanol group . The molecule has a density of 1.2±0.1 g/cm3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.19 g/mol . It has a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not explicitly mentioned in the search results.

Scientific Research Applications

Antitubercular Activity

A series of compounds including cyclopropyl(2-fluorophenyl)methanol derivatives showed promising antitubercular activity against Mycobacterium tuberculosis. Some of these compounds demonstrated significant minimum inhibitory concentrations (MICs), indicating their potential as anti-tubercular agents. One specific compound exhibited notable activity against multi-drug resistant strains and was effective in vivo in mice models (Bisht et al., 2010).

Synthesis of Enantiopure Monofluorinated Phenylcyclopropanes

Research focused on the synthesis of all four stereoisomers of (2-fluoro-2-phenlycyclopropyl)methanol using enzymatic methods. This study highlights the versatility of this compound in producing enantiopure compounds, which are valuable in various chemical syntheses and pharmaceutical applications (Rosen & Haufe, 2002).

Microwave Spectroscopy Studies

The compound was studied using microwave spectroscopy, revealing insights into its molecular structure and behavior. This research contributes to a better understanding of the compound's physical and chemical properties, which is crucial for its potential applications in various scientific fields (Møllendal et al., 2004).

Application in Synthesis of Distally Fluorinated Ketones

This compound derivatives have been utilized in synthesizing distally fluorinated ketones. This is particularly relevant in the development of novel organic compounds and materials, showcasing the compound's role in advanced synthetic chemistry (Konik et al., 2017).

Safety and Hazards

Cyclopropyl(2-fluorophenyl)methanol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZWEHGCLOGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl(2-fluorophenyl)methanol
Reactant of Route 2
Reactant of Route 2
Cyclopropyl(2-fluorophenyl)methanol
Reactant of Route 3
Reactant of Route 3
Cyclopropyl(2-fluorophenyl)methanol
Reactant of Route 4
Reactant of Route 4
Cyclopropyl(2-fluorophenyl)methanol
Reactant of Route 5
Reactant of Route 5
Cyclopropyl(2-fluorophenyl)methanol
Reactant of Route 6
Reactant of Route 6
Cyclopropyl(2-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.